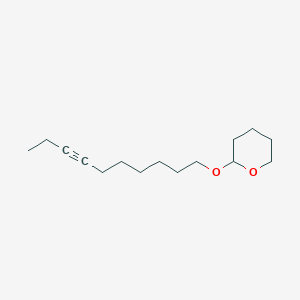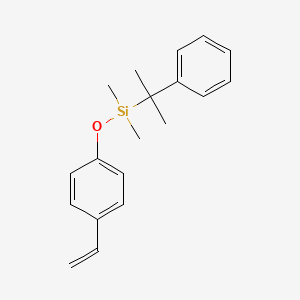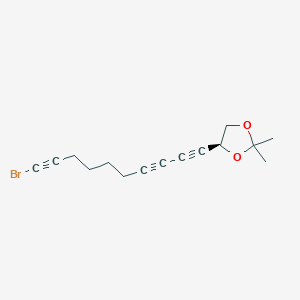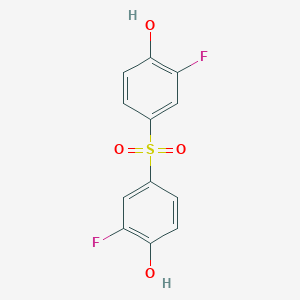
Phenol, 4,4'-sulfonylbis[2-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4,4’-sulfonylbis[2-fluoro-] is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two phenol groups connected by a sulfonyl group, with each phenol group substituted with a fluorine atom. This compound is often used in industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-sulfonylbis[2-fluoro-] typically involves the reaction of 4,4’-sulfonylbisphenol with fluorinating agents under controlled conditions. One common method includes the use of 4,4’-diallyldiphenylsulfone as a starting material, which is heated to 195-210°C under an inert gas atmosphere. The reaction is facilitated by the presence of heterocyclic compounds and amino compounds, resulting in high purity and yield .
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-sulfonylbis[2-fluoro-] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
化学反応の分析
Types of Reactions
Phenol, 4,4’-sulfonylbis[2-fluoro-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to sulfide using reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, sulfides, and various substituted phenols, depending on the reaction conditions and reagents used.
科学的研究の応用
Phenol, 4,4’-sulfonylbis[2-fluoro-] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of Phenol, 4,4’-sulfonylbis[2-fluoro-] involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group acts as a key functional moiety, facilitating binding and reactivity. The fluorine atoms enhance the compound’s stability and bioavailability, making it effective in various applications.
類似化合物との比較
Similar Compounds
Phenol, 4,4’-sulfonylbis-: Lacks the fluorine substitution, resulting in different reactivity and applications.
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-sulfonylbis[2-chloro-]: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
Uniqueness
Phenol, 4,4’-sulfonylbis[2-fluoro-] is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, reactivity, and potential for use in specialized applications compared to its non-fluorinated counterparts.
特性
CAS番号 |
185418-28-4 |
|---|---|
分子式 |
C12H8F2O4S |
分子量 |
286.25 g/mol |
IUPAC名 |
2-fluoro-4-(3-fluoro-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H8F2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H |
InChIキー |
IFPIVDSUCWFAIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


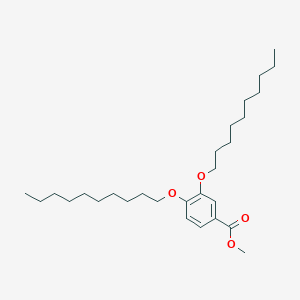
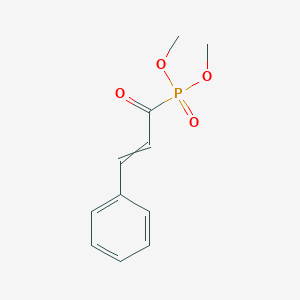
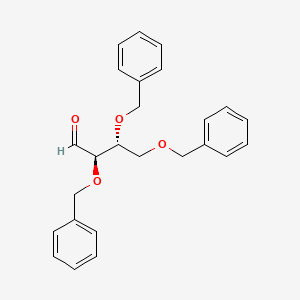
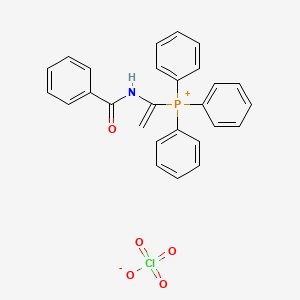
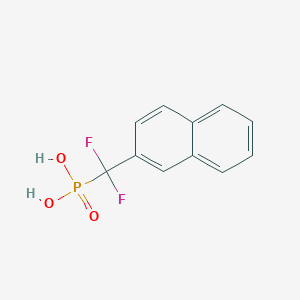
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
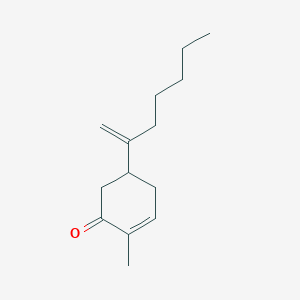

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
